1-Ethyl-6-fluoro-4-oxo-7-[4-(prop-2-en-1-ylcarbamothioyl)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
1-Ethyl-6-fluoro-4-oxo-7-[4-(prop-2-en-1-ylcarbamothioyl)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. This compound is characterized by its unique structure, which includes a quinoline core, a fluorine atom at the 6th position, and a piperazine ring substituted with a prop-2-en-1-ylcarbamothioyl group. Quinolones are known for their broad-spectrum antibacterial activity, making them valuable in the treatment of various bacterial infections.
Preparation Methods
The synthesis of 1-ethyl-6-fluoro-4-oxo-7-[4-(prop-2-en-1-ylcarbamothioyl)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid involves several key steps:
Starting Materials: The synthesis begins with the preparation of the quinoline core, typically derived from 3-chloro-4-fluoroaniline.
Formation of the Quinolone Core: The quinoline core is synthesized through a series of reactions, including cyclization and oxidation.
Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.
Substitution with Prop-2-en-1-ylcarbamothioyl Group: The final step involves the substitution of the piperazine ring with the prop-2-en-1-ylcarbamothioyl group, typically using allyl bromide and thiourea under basic conditions.
Chemical Reactions Analysis
1-Ethyl-6-fluoro-4-oxo-7-[4-(prop-2-en-1-ylcarbamothioyl)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the quinoline core, reducing the carbonyl group to a hydroxyl group.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions
Scientific Research Applications
1-Ethyl-6-fluoro-4-oxo-7-[4-(prop-2-en-1-ylcarbamothioyl)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex quinolone derivatives.
Biology: It is studied for its antibacterial properties and its ability to inhibit bacterial DNA gyrase and topoisomerase IV.
Medicine: The compound is investigated for its potential use as an antibiotic in the treatment of bacterial infections.
Industry: It is used in the development of new antibacterial agents and in the study of drug resistance mechanisms
Mechanism of Action
The mechanism of action of 1-ethyl-6-fluoro-4-oxo-7-[4-(prop-2-en-1-ylcarbamothioyl)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents the bacteria from replicating and ultimately leads to bacterial cell death .
Comparison with Similar Compounds
1-Ethyl-6-fluoro-4-oxo-7-[4-(prop-2-en-1-ylcarbamothioyl)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid can be compared with other quinolone antibiotics:
Norfloxacin: Similar in structure but lacks the prop-2-en-1-ylcarbamothioyl group.
Ciprofloxacin: Contains a cyclopropyl group instead of the prop-2-en-1-ylcarbamothioyl group. It is used to treat a wide range of bacterial infections.
Levofloxacin: A stereoisomer of ofloxacin, it has a broader spectrum of activity and is used to treat respiratory and urinary tract infections.
Properties
Molecular Formula |
C20H23FN4O3S |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
1-ethyl-6-fluoro-4-oxo-7-[4-(prop-2-enylcarbamothioyl)piperazin-1-yl]quinoline-3-carboxylic acid |
InChI |
InChI=1S/C20H23FN4O3S/c1-3-5-22-20(29)25-8-6-24(7-9-25)17-11-16-13(10-15(17)21)18(26)14(19(27)28)12-23(16)4-2/h3,10-12H,1,4-9H2,2H3,(H,22,29)(H,27,28) |
InChI Key |
GZLXKFCQMMBADQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NCC=C)F)C(=O)O |
Origin of Product |
United States |
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